molecular formula C4H4BrN3 B1281446 2-Amino-4-bromopyrimidine CAS No. 343926-69-2

2-Amino-4-bromopyrimidine

Cat. No. B1281446
CAS RN: 343926-69-2
M. Wt: 174 g/mol
InChI Key: MINURGGJJKMQQQ-UHFFFAOYSA-N
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Description

2-Amino-4-bromopyrimidine is used as a pharmaceutical intermediate. It is also an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .


Synthesis Analysis

The synthetic method of 2-amino-4-bromopyrimidine involves undergoing an ammoniation reaction on 2,4-dibromopyridine-N-oxide serving as a raw material and ammonia water; and undergoing a reduction reaction to obtain 2-amino-4-bromopyrimidine . Another method involves the fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine without using any solvent and catalyst .


Molecular Structure Analysis

The molecular formula of 2-Amino-4-bromopyrimidine is C4H4BrN3 . The InChI Key is MINURGGJJKMQQQ-UHFFFAOYSA-N and the SMILES representation is NC1=NC=CC (Br)=N1 .


Chemical Reactions Analysis

2-Amino-4-bromopyrimidine is used as a pharmaceutical intermediate and is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It has been used in the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives for their possible inhibitory effects against immune-induced nitric oxide generation .

Scientific Research Applications

β-Glucuronidase Inhibitors

2-Amino-4-bromopyrimidine derivatives have been synthesized and evaluated for their potential as β-glucuronidase inhibitors . This enzyme’s activity is linked to pathological conditions such as colon cancer, renal diseases, and urinary tract infections. The derivatives of 2-Amino-4-bromopyrimidine have shown promising results in inhibiting β-glucuronidase, which could lead to the development of new pharmaceutical products .

Antitrypanosomal Agents

Research has demonstrated that 2-Amino-4-bromopyrimidine derivatives can be effective antitrypanosomal agents. These compounds have been tested against Trypanosoma brucei rhodesiense , the causative organism of sleeping sickness, showing good activity. This suggests their potential use in developing treatments for neglected tropical diseases .

Anti-Malarial Activity

The derivatives of 2-Amino-4-bromopyrimidine have also been tested for their antiplasmodial activities against Plasmodium falciparum NF54 , a causative organism of malaria. Some compounds exhibited excellent antiplasmodial activity, indicating their potential as a new class of anti-malarial drugs .

Pharmaceutical Intermediates

2-Amino-4-bromopyrimidine serves as an important intermediate in pharmaceutical synthesis. It is utilized in the creation of various drugs, highlighting its versatility and importance in drug development processes .

Agrochemicals

This compound is also used in the synthesis of agrochemicals. Its derivatives can play a role in the development of new pesticides or herbicides, contributing to agricultural advancements .

Dyestuff Industry

In the dyestuff field, 2-Amino-4-bromopyrimidine is an organic intermediate used for synthesizing dyes. Its properties make it suitable for creating compounds that impart color to textiles and other materials .

Nucleophilic Substitution Reactions

The compound is involved in nucleophilic substitution reactions, which are fundamental in organic synthesis. This allows for the creation of a wide range of chemical entities, expanding its applications in various research and industrial processes .

Solvent-Free Synthesis

2-Amino-4-bromopyrimidine derivatives have been synthesized without the use of solvents, which is an environmentally friendly approach. This method reduces the environmental impact and offers a sustainable alternative to traditional synthesis methods .

Safety and Hazards

2-Amino-4-bromopyrimidine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and to use personal protective equipment .

Future Directions

While specific future directions for 2-Amino-4-bromopyrimidine are not mentioned in the search results, it’s worth noting that 2-aminopyrimidines in general are being studied for their diverse activities and potential applications in various fields .

properties

IUPAC Name

4-bromopyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINURGGJJKMQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510251
Record name 4-Bromopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromopyrimidine

CAS RN

343926-69-2
Record name 4-Bromopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-bromopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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